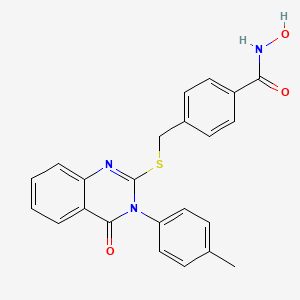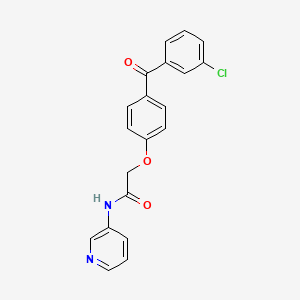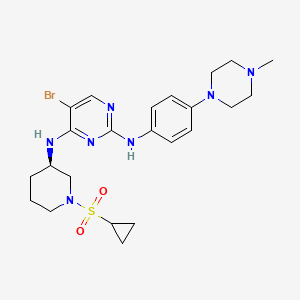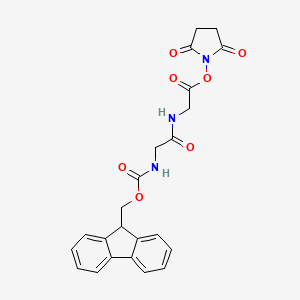
Fmoc-Gly-Gly-OSU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Gly-OSU, also known as 9-fluorenylmethyloxycarbonyl-glycyl-glycine-N-hydroxysuccinimide ester, is a dipeptide derivative commonly used in peptide synthesis. It is a key reagent in the solid-phase peptide synthesis (SPPS) method, which allows for the efficient and rapid assembly of peptides. The Fmoc group serves as a protecting group for the amino terminus, preventing unwanted side reactions during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-Gly-Gly-OSU is typically synthesized by reacting Fmoc-Gly-OH (9-fluorenylmethyloxycarbonyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as a white to off-white powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gly-Gly-OSU primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further peptide elongation. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the desired peptide chains with the Fmoc group removed, allowing for further elongation or modification .
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-Gly-OSU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Plays a crucial role in the development of peptide-based drugs and antibody-drug conjugates (ADCs).
Biomaterials: Utilized in the creation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Analytical Chemistry: Employed in the analysis and characterization of peptides and proteins using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Gly-OSU involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is introduced to protect the amino terminus, preventing unwanted side reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, exposing the amino group for further peptide elongation . This process allows for the efficient and controlled assembly of peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: A simpler derivative used in peptide synthesis but lacks the N-hydroxysuccinimide ester group, making it less reactive.
Fmoc-Gly-Gly-OH: Similar to Fmoc-Gly-Gly-OSU but without the N-hydroxysuccinimide ester group, making it less suitable for certain coupling reactions.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the N-hydroxysuccinimide ester group, which enhances its reactivity and efficiency in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C23H21N3O7 |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31) |
InChI-Schlüssel |
YWPGJWLLWYHMEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
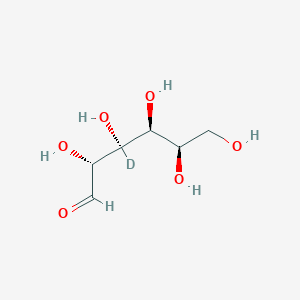
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
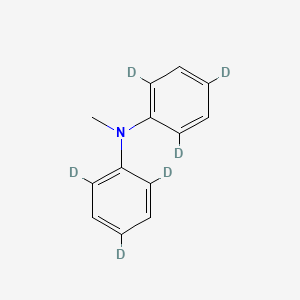
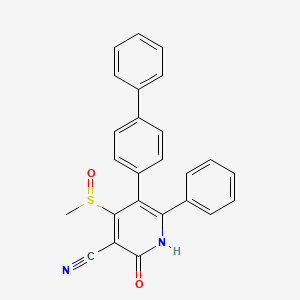
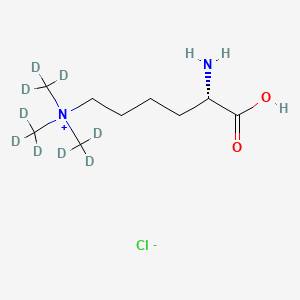
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)


